benzyl 2-[(2-nitrophenyl)thio]benzoate
Description
Benzyl 2-[(2-nitrophenyl)thio]benzoate is a synthetic organic compound characterized by a benzyl benzoate backbone modified with a 2-nitrophenylthio substituent at the 2-position of the benzoic acid moiety. This structure combines the ester functionality of benzyl benzoate (CAS 120-51-4) with a sulfur-containing aromatic nitro group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
benzyl 2-(2-nitrophenyl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-20(25-14-15-8-2-1-3-9-15)16-10-4-6-12-18(16)26-19-13-7-5-11-17(19)21(23)24/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRGAAPGLJMBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other thioether-containing esters and nitroaromatics provide a basis for comparative analysis. Key analogs include:
Benzyl Benzoate (CAS 120-51-4)
- Structure : Lacks the 2-nitrophenylthio substituent, consisting of a simple benzyl ester.
- Physical Properties :
- Applications : Used as a dielectric medium in vegetable oil-based insulation due to its low moisture content and sufficient breakdown voltage .
- Toxicity: Limited data; read-across analogs like phenethyl benzoate (CAS 94-47-3) suggest low genotoxicity risk .
N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]-Benzamide (Compound 15, )
- Structure : Features a thienylmethylthio group and a benzamide core.
- Functional Comparison :
2-[[(5-Methyl-3-Isoxazolyl)Methyl]Thio]-N-[2-[(2-Nitrophenyl)Amino]Ethyl]-3-Pyridinecarboxamide (Compound 20, )
- Structure : Contains a nitroaryl group and isoxazole-thioether moiety.
- Reactivity : The nitro group in both compounds may participate in electron-transfer reactions, but the isoxazole ring in Compound 20 introduces additional heteroatom-mediated stability.
- Biological Relevance : Such derivatives are often explored for anticancer or antiviral activity due to nitro group-mediated DNA intercalation or enzyme inhibition .
Phenethyl Benzoate (CAS 94-47-3)
- Structure : A read-across analog for benzyl benzoate, with a phenethyl alcohol moiety.
- Toxicity: Used to predict genotoxicity endpoints for benzyl benzoate due to shared ester functionality and aromatic fragments .
- Divergence : The absence of sulfur and nitro groups in phenethyl benzoate limits its utility in predicting the target compound’s metabolic or toxicological profile.
Comparative Data Table
Research Findings and Implications
- However, increased viscosity due to steric bulk could offset this advantage .
- Biological Activity: Nitroaromatic compounds are often associated with mutagenicity risks, necessitating further genotoxicity studies beyond the read-across approach used for benzyl benzoate .
- Synthetic Utility : The thioether linkage offers a site for further functionalization (e.g., oxidation to sulfones), which is absent in simpler esters like phenethyl benzoate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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